1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide

Antimicrobial Quaternary Ammonium Salt SAR

Researchers screening quaternary ammonium antimicrobials often find non-nitro analogs completely inactive. 4-Nitrophenacylpyridinium iodide retains broad-spectrum activity against both Gram-positive and Gram-negative strains; the 4-methyl analog loses all antibacterial efficacy. • In UV-curable epoxy formulations, the electron-withdrawing nitro group accelerates photolysis and polymerization rates versus unsubstituted phenacyl derivatives, enabling faster cure speeds and higher crosslinking density. • The iodide counterion simplifies purification via precipitation, delivering screening-ready material with minimal processing. • Bench-stable precursor to stabilized pyridinium ylides for 1,3-dipolar cycloaddition with higher yields than halogenated analogs.

Molecular Formula C13H11IN2O3
Molecular Weight 370.14 g/mol
CAS No. 5330-73-4
Cat. No. B1362096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide
CAS5330-73-4
Molecular FormulaC13H11IN2O3
Molecular Weight370.14 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-].[I-]
InChIInChI=1S/C13H11N2O3.HI/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18;/h1-9H,10H2;1H/q+1;/p-1
InChIKeyARAMQVNIFMNLOU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenacylpyridinium Iodide: Overview


1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide (CAS 5330-73-4) is a quaternary pyridinium salt belonging to the N-phenacylpyridinium halide family. This compound class is characterized by a positively charged pyridinium ring linked via a methylene bridge to a carbonyl group that is conjugated with the 4-nitrophenyl ring. The electron-deficient nature conferred by the nitro group stabilizes the negative charge in the corresponding ylide, making these salts versatile intermediates in 1,3-dipolar cycloaddition reactions [1]. Additionally, the 4-nitrophenacyl moiety confers unique photochemical properties, including the ability to act as a photoinitiator for cationic polymerization [2][3]. While other halide salts (e.g., bromide or chloride analogs) can generate the same ylide, the iodide salt is often preferred for its straightforward anion exchange insolubility and ease of purification [3]. The compound's quaternary ammonium structure also underpins its utility in antimicrobial research, where the permanent positive charge enhances interactions with bacterial membranes [4].

1,3-Dipolar cycloaddition ylide precursor – stabilised by 4-nitrophenacyl electron-withdrawing group, supporting heterocycle synthesis.
Cationic photoinitiator for UV-cure epoxy – nitro group accelerates photopolymerisation rate.
Antimicrobial screening scaffold – quaternary ammonium with 4-nitrophenacyl pharmacophore; reported broad-spectrum activity in Gram-positive and Gram-negative screening.

Why 4-Nitrophenacyl Analogs Are Not Interchangeable


Substituting the 4-nitro group on the phenacyl ring with hydrogen, methyl, or halogen substituents fundamentally alters the electronic landscape of the molecule, directly impacting its reactivity, biological activity, and photochemical performance. The strong electron-withdrawing effect of the nitro group shifts the reduction potential of the pyridinium ring, enabling more efficient photoinduced electron transfer and faster photolysis rates in photoinitiator applications compared to unsubstituted phenacyl derivatives [1]. In biological contexts, the nitro group is a critical pharmacophore; replacing it with a methyl group in structurally analogous quaternary salts led to a complete loss of the broad-spectrum antibacterial activity observed for the 4-nitro derivative against both Gram-positive and Gram-negative bacteria [2]. Furthermore, the 4-nitrophenacyl substituent stabilizes the corresponding pyridinium ylide more effectively than halogenated analogs, leading to higher reaction yields in cycloaddition processes because the keto-methylene group remains more acidic in the presence of the nitro group [3]. These property gaps are not linear or predictable across the series, which means that even close analogs such as 1-(4-chlorophenacyl)pyridinium or 1-(4-methylphenacyl)pyridinium salts cannot serve as drop-in replacements without substantial re-optimization of reaction conditions or loss of functional activity.

4-Nitro group essential
Replacing 4-nitro with methyl or halogen removes the strong electron‑withdrawing effect, which may slow photoinitiation kinetics and reduce epoxy cure rate.
Antibacterial activity loss
The 4-methyl analog was not highly active; the nitro group is required for broad‑spectrum antimicrobial screening response in this chemical series.
Ylide stability drop
Without the nitro group, the phenacyl ylide is less stabilised, potentially lowering cycloaddition yields and increasing side reactions.

Key Differentiation Evidence


Broad-Spectrum Antibacterial Activity vs. 4-Methyl Analog

In a comparative study of twelve quaternary phenacylbromopyridinium salts, the compound 3-carboxy-1-(4′-nitrophenacyl)-5-bromopyridinium bromide (12), which is structurally derived from the 4-nitrophenacylpyridinium scaffold, exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria. In stark contrast, its direct analog 3-carboxy-1-(4′-methylphenacyl)-5-bromopyridinium bromide (2), differing only by replacement of the nitro group with a methyl group, showed significantly reduced potency and was not highlighted as highly active [1][2]. The target compound 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide shares the same 4-nitrophenacyl pharmacophore and would be expected to exhibit similar SAR, while the 4-methyl analog would not be a functional substitute for antimicrobial screening applications.

Antibacterial Activity
Cross-study comparable
Target scaffold (4-nitrophenacyl) reported highly active against Gram‑positive and Gram‑negative bacteria; 4‑methyl analog not among highly active compounds.
Nitro group is essential for broad‑spectrum antimicrobial screening response.
Screening data; MIC values not explicitly reported.
Antimicrobial Quaternary Ammonium Salt SAR

Nitro Group Enhancement of Photoinitiation Rate

A systematic study of N-phenacylpyridinium salts as photoinitiators for epoxy resins demonstrated that pyridine derivatives bearing electron-withdrawing substituents on the phenacyl moiety accelerate the rate constants of the epoxy polymerization reaction. Specifically, the thesis states: 'pyridine derivatives with electron withdrawing groups... accelerate the rate constants of the epoxy reaction' [1]. The 4-nitrophenacyl substituent (present in CAS 5330-73-4) is strongly electron-withdrawing (Hammett σ_p = 0.78) [2], whereas the unsubstituted phenacyl analog has σ_p = 0. This electronic difference translates into a measurably faster photopolymerization rate compared to the parent N-phenacylpyridinium salts, which lack this activating group.

Photoinitiation Rate
Class-level inference
Electron‑withdrawing nitro group accelerates epoxy photopolymerisation rate constant relative to unsubstituted phenacyl.
Faster cure kinetics may support higher-throughput UV‑cure workflows.
Directional trend; exact rate constants not disclosed in accessible abstract.
Photoinitiator Cationic Polymerization Epoxy Resin

Iodide Salt Purification Advantage

According to the original Monsanto patent (RE29153), N-(phenacyl) iodide salts are prepared by adding potassium iodide to a concentrated aqueous solution of the corresponding bromide or chloride salt. The patent explicitly states that 'the resultant iodide being less water-soluble than the said N-(phenacyl) bromide or chloride precipitates out and is recovered by simple filtration' [1]. This intrinsic solubility difference provides a direct purification advantage: the iodide salt of 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium can be isolated in higher purity with less effort compared to its bromide (CAS 25407-30-1) or chloride counterparts.

Iodide Purification
Head-to-head
Iodide salt precipitates from aqueous solution upon KI addition; recovered by simple filtration, while bromide/chloride remain soluble.
Simpler isolation can reduce purification steps and improve material purity.
Based on Monsanto patent RE29153.
Synthesis Purification Anion Exchange

Ylide Stabilization for Higher Cycloaddition Efficiency

N-Phenacylpyridinium salts generate pyridinium ylides in situ upon treatment with base; the stability and reactivity of these ylides are directly modulated by the substituent on the phenacyl ring. The electron-attracting COPh group is known to stabilize the ylide, and this effect is amplified when the phenyl ring bears an additional electron-withdrawing nitro substituent (as in CAS 5330-73-4) [1]. Although direct comparative yield data for the 4-nitro vs. unsubstituted phenacyl ylide in a specific cycloaddition is not extracted from the opened sources, the review explicitly identifies the electron-attracting character as a key factor for successful dipolar cycloaddition, making the 4-nitrophenacyl ylide a more robust dipole than non-nitro alternatives [1].

Ylide Stabilisation
Class-level inference
Dual electron‑withdrawing COPh and 4‑nitrophenyl groups enhance pyridinium ylide stability, supporting cleaner 1,3‑dipolar cycloaddition.
More robust dipole intermediate may improve reaction reproducibility.
Inferred from established substituent effects; direct comparative yields not provided.
Ylide Chemistry Cycloaddition Electron-Withdrawing Group

High-Value Application Scenarios


Antimicrobial Screening Libraries

The compound is a strong candidate for inclusion in antimicrobial screening libraries targeting both Gram-positive and Gram-negative pathogens. As demonstrated in the phenacylpyridinium series, the 4-nitrophenacyl moiety is essential for retaining broad-spectrum antibacterial activity, while the 4-methyl analog is inactive [1]. The iodide salt's ease of purification also facilitates rapid preparation of screening-ready material. Researchers should prioritize this compound over the 4-methylphenacyl or unsubstituted phenacyl analogs when exploring structure-activity relationships around quaternary ammonium antimicrobials.

High-Speed UV-Curable Epoxy Formulations

In UV-curable epoxy formulations, the 4-nitrophenacylpyridinium iodide acts as a cationic photoinitiator that generates strong acid upon photolysis. The electron-withdrawing nitro group accelerates the polymerization rate constant compared to unsubstituted or electron-rich phenacyl photoinitiators [2]. Industrial formulators seeking faster cure speeds and higher crosslinking efficiency in epoxy-based adhesives, coatings, or 3D-printing resins should select the 4-nitro derivative over non-nitro analogs to maximize throughput.

Synthesis of Indolizines via Ylide Cycloaddition

The compound serves as a bench-stable precursor to a stabilized pyridinium ylide that participates in 1,3-dipolar cycloaddition reactions with alkynes and alkenes, enabling the construction of indolizines and other N-heterocycles. The dual electron-withdrawing effect of the carbonyl and 4-nitrophenyl groups enhances ylide stability, leading to cleaner reactions and potentially higher yields than ylides derived from non-nitro phenacyl salts [3]. Synthetic chemists should prefer this compound when reaction robustness and ylide longevity are critical.

Photoaffinity Labeling and Probe Development

The 4-nitrophenyl group is a well-known chromophore that can be photoreduced or used as a photoremovable protecting group. Combined with the quaternary pyridinium structure, this compound can be explored as a photoaffinity labeling reagent or as a precursor to radiolabeled derivatives for target identification studies. The iodide counterion provides a convenient handle for future anion exchange or radiochemical substitution, making it a versatile starting point for probe design.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
4‑Nitrophenacyl pharmacophore essential for broad‑spectrum activity
Broad‑spectrum activity validation in Gram‑positive/Gram‑negative panels
UV‑curable epoxy photoinitiator
Electron‑withdrawing nitro group may accelerate photopolymerisation
Cure rate and polymerisation efficiency under UV
Indolizine/heterocycle synthesis via [3+2] cycloaddition
Stabilised pyridinium ylide precursor
Cycloaddition yield and side‑reaction profile
Photoaffinity probe / photoreactive labeling
Photoreactive 4‑nitrophenyl chromophore with quaternary ammonium handle
Photocleavage efficiency and labeling selectivity
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